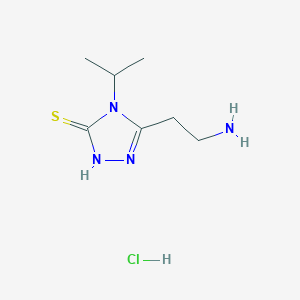
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the potential of 1,2,4-triazole derivatives in synthesizing compounds with significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized, showing promising results against various microorganisms due to their structural modifications. Such derivatives were obtained through reactions involving ester ethoxycarbonylhydrazones with several primary amines, highlighting the versatility and potential of triazole compounds in developing antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
The triazole derivatives also play a crucial role in corrosion inhibition. Studies on compounds like 3-amino-1,2,4-triazole-5-thiol and its effectiveness in protecting carbon steel in acidic environments have shown promising results. Such inhibitors work by forming a protective layer on the metal surface, significantly reducing corrosion rates. This application is critical in industrial settings where metal longevity and integrity are paramount (Mert et al., 2011).
Antioxidant and Analgesic Properties
Further, triazole derivatives have been explored for their potential in medical applications, specifically for their antioxidant and analgesic properties. The synthesis and evaluation of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have shown significant in vivo analgesic and in vitro antioxidant activities. This highlights the potential of these compounds in developing new therapeutic agents that can manage pain and oxidative stress (Karrouchi et al., 2016).
Environmental and Biological Applications
The functionality of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol in the synthesis of new fused triazolotriazines and triazolotriazepines has also been explored. These compounds have shown potential gram-negative antibacterial activity, offering new avenues for tackling antibiotic resistance. This demonstrates the broad scope of triazole derivatives in synthesizing compounds with significant environmental and biological applications, including as potential antibacterial agents against challenging pathogens like Escherichia coli and Pseudomonas aeruginosa (Aly et al., 2011).
properties
IUPAC Name |
3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-5(2)11-6(3-4-8)9-10-7(11)12;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXZXAVUMMZNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
CAS RN |
1258652-25-3 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 5-(2-aminoethyl)-2,4-dihydro-4-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



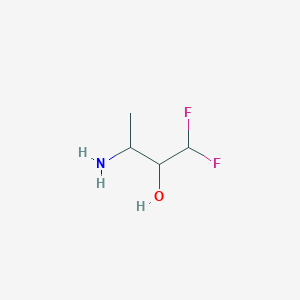




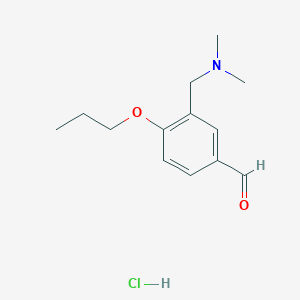

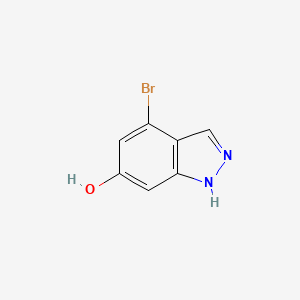

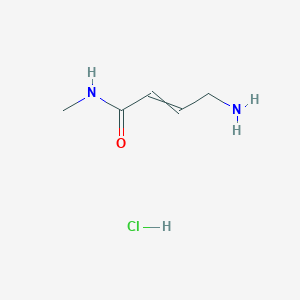
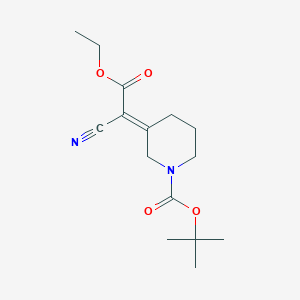


![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)